![molecular formula C12H34N6O8Pt2 B586100 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate CAS No. 82398-34-3](/img/no-structure.png)

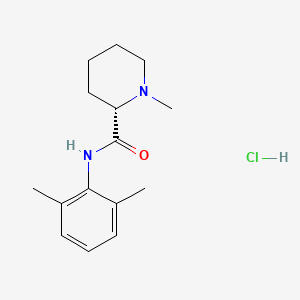

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

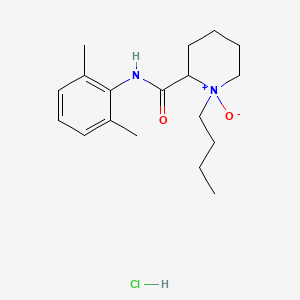

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is an anti-cancer therapeutic agent and dual therapeutic/imaging contrast agent . It is a dimeric impurity of Oxaliplatin , which is a platinum-based chemotherapy drug in the same family as cisplatin and carboplatin .

Molecular Structure Analysis

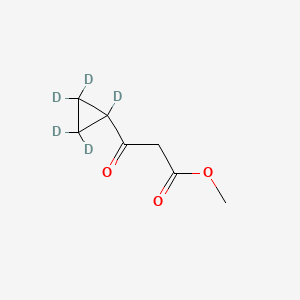

The molecular formula of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is C12H30N4O2Pt2.2NO3 . The molecular weight is 776.56 .Physical And Chemical Properties Analysis

The physical and chemical properties of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate are not fully detailed in the search results. It is known that the compound has a molecular weight of 776.56 and a molecular formula of C12H30N4O2Pt2.2NO3 . More research may be needed to provide a comprehensive analysis of its physical and chemical properties.Scientific Research Applications

Pharmacokinetics and Drug Metabolism

A critical review on oxaliplatin, a compound related to Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate, focuses on its pharmacokinetics in cancer patients. This review integrates data from multiple studies, offering a comprehensive overview of how oxaliplatin is processed in the body. It discusses the drug's triphasic pharmacokinetics, moderate to low variability in plasma exposure, irreversible platinum binding to plasma proteins, and renal elimination as the predominant route of platinum clearance. This knowledge contributes to the safe and effective clinical use of oxaliplatin, highlighting its rapid and extensive nonenzymatic biotransformation and lack of significant interactions with other drugs (Graham et al., 2000).

Catalysis and Chemical Reactions

Research into "nonacidic" platinum-alumina catalysts for aromatizing hydrocarbons, such as ethylcyclopentane and cycloheptane, demonstrates the versatility of platinum compounds in catalysis. These studies provide insight into the mechanisms of aromatization, emphasizing the role of platinum in facilitating chemical transformations without relying on acidic intermediates. This has implications for developing more efficient and environmentally benign catalytic processes in the chemical industry (Pines & Nogueira, 1981).

Materials Science and Nanotechnology

Advancements in materials science, particularly in the context of fuel cells, have seen the development of platinum-based catalysts supported on carbon and non-carbon materials. This research is driven by the need for high-performance, durable catalysts in low-temperature fuel cells. Studies focus on optimizing the catalytic performance of platinum and platinum-alloy catalysts through the choice of support materials, which can significantly influence the efficiency and longevity of fuel cells. This area of research is crucial for the advancement of renewable energy technologies (Samad et al., 2018).

Safety And Hazards

The safety and hazards associated with Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate are not explicitly stated in the search results. Given that it is a platinum-based chemotherapy drug, it is likely to have similar safety concerns and side effects as other drugs in this class . These may include nausea, vomiting, hair loss, and myelosuppression (a decrease in the production of blood cells). It is recommended to handle this compound with appropriate safety measures.

properties

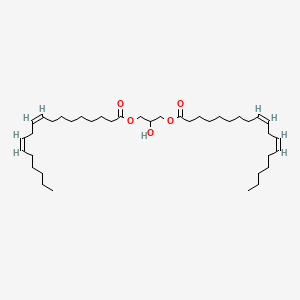

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of [(1R,2R)-1,2-cyclohexanediamine]platinum(II) chloride with silver nitrate to form Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum(II) nitrate, which is then reacted with nitric acid to form Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate.", "Starting Materials": [ { "name": "[(1R,2R)-1,2-cyclohexanediamine]platinum(II) chloride", "amount": "1 equivalent" }, { "name": "silver nitrate", "amount": "2 equivalents" }, { "name": "nitric acid", "amount": "2 equivalents" } ], "Reaction": [ { "step": "Dissolve [(1R,2R)-1,2-cyclohexanediamine]platinum(II) chloride in water." }, { "step": "Add silver nitrate to the solution and stir for 1 hour." }, { "step": "Filter the solution to remove the silver chloride precipitate." }, { "step": "Add nitric acid to the filtrate and stir for 1 hour." }, { "step": "Allow the solution to cool and crystals of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate will form." }, { "step": "Collect the crystals by filtration and wash with cold water." }, { "step": "Dry the crystals under vacuum." } ] } | |

CAS RN |

82398-34-3 |

Product Name |

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate |

Molecular Formula |

C12H34N6O8Pt2 |

Molecular Weight |

780.606 |

IUPAC Name |

dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate |

InChI |

InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1 |

InChI Key |

PTMQTUGVSQOYOU-NFPQPXRDSA-P |

SMILES |

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt] |

synonyms |

(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate; (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.